molecular formula C7H4ClN3O2 B3034988 2-Chloro-6-methyl-5-nitronicotinonitrile CAS No. 26820-34-8

2-Chloro-6-methyl-5-nitronicotinonitrile

Cat. No.: B3034988
CAS No.: 26820-34-8
M. Wt: 197.58 g/mol
InChI Key: FVZWFEILQHGLRN-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitronicotinonitrile (C6M5NNC) is an organic compound that has been the focus of a significant amount of scientific research. C6M5NNC is a nitronitrile with a chlorine substituent on the 2-position of the nitronitrile ring, and a methyl substituent on the 6-position of the nitronitrile ring. C6M5NNC is of interest to researchers due to its potential as a pharmaceutical agent, its ability to form strong complexes with metal ions, and its potential as a catalyst for organic syntheses. In

Scientific Research Applications

Anticoccidial Agents Synthesis

2-Chloro-6-methyl-5-nitronicotinonitrile plays a significant role in the development of anticoccidial agents. A study by Morisawa et al. (1977) focused on synthesizing and evaluating the anticoccidial activity of 5-nitronicotinamide and its analogues, including this compound. These compounds demonstrated significant activity against Eimeria tenella, a causative agent of coccidiosis in poultry (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Organic Chemistry and Synthesis

In organic chemistry, this compound is used as a precursor for synthesizing various heterocycles. Coppola and Shapiro (1981) investigated the reaction of 2-chloronicotinonitrile with thioureas, leading to the synthesis of new ring systems. This research highlighted the versatility of this compound in generating diverse chemical structures (Coppola & Shapiro, 1981).

Nitration Pathways in Chemistry

Panzella et al. (2003) explored the nitration pathways of retinoic acid and its esters under acidic conditions, where this compound could potentially play a role as a reactant or intermediate. Their research contributes to a better understanding of the reactivity of retinoids towards reactive nitrogen species, relevant in the field of medicinal chemistry (Panzella, Manini, Crescenzi, Napolitano, & d’Ischia, 2003).

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound, like nitrapyrin, are studied for their role as nitrification inhibitors. Vannelli and Hooper (1993) focused on the reductive dehalogenation of nitrapyrin by the ammonia-oxidizing bacterium Nitrosomonas europaea, demonstrating its transformation in environmental settings. This research is crucial for understanding how such compounds behave in agricultural soils and their impact on nitrogen cycling (Vannelli & Hooper, 1993).

Safety and Hazards

The compound is classified as a warning under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-chloro-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWFEILQHGLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of the compound prepared in Example 442 (5.00 g) and phosphorus pentachloride (6.97 g) in phosphorus oxychloride (25 mL) was stirred and heated in an oil bath set to 110° C. for 30 minutes. The resulting solution was cooled to ambient temperature and concentrated. The residual liquid was cooled in an ice bath, whereupon a solid formed. This solid was carefully treated with 50% aqueous ethanol (10 mL), and then the mixture was stirred and heated in the 110° C. oil bath for 5 minutes. This redissolved the solid, and then the flask was again placed in the ice bath. The solid reappeared on cooling, and it was collected by filtration, washed with water, and air-dried. The solid was then recrystallized by stirring it with methanol (20 mL), and heating to boiling until all solid dissolved. On cooling to ambient temperature crystallization began, and the mixture was stored in the refrigerator overnight. The crystals were collected by filtration, washed with cold methanol, and dried under vacuum to provide the title compound (2.09 g) with the following physical data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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